N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring:
- A 5-chlorothiophene-2-carboxamide backbone.
- A 4-methylbenzo[d]thiazol-2-yl substituent.
- A 3-(1H-imidazol-1-yl)propyl side chain.
- A hydrochloride salt formulation.
This compound integrates heterocyclic moieties (imidazole, benzothiazole, thiophene) known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-13-4-2-5-14-17(13)22-19(27-14)24(10-3-9-23-11-8-21-12-23)18(25)15-6-7-16(20)26-15;/h2,4-8,11-12H,3,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFGTTVAGBZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities. The downstream effects would depend on the specific pathway and the biological activity of the compound.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects could range from antimicrobial to anti-inflammatory effects, among others.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, a compound featuring both imidazole and thiazole moieties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{15}H_{15}ClN_{4}OS
- IUPAC Name : this compound
This compound is characterized by the presence of a thiophene ring, an imidazole ring, and a thiazole moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antitumor Activity
The imidazole moiety is known for its role in various antitumor agents. Compounds with similar structures have been reported to exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest . Further research is needed to elucidate the specific antitumor mechanisms of this compound.
Case Studies
- Study on Thiazole Derivatives : A study focused on novel thiazole derivatives demonstrated potent activity against retinoic acid receptor-related orphan receptor-gamma-t (RORγt), suggesting potential applications in treating autoimmune diseases .
- Imidazole-based Compounds : Research highlighted imidazole-containing compounds that showed promising antimicrobial properties, indicating that modifications to the imidazole structure could enhance efficacy against resistant strains .
Table 1: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- The target compound uniquely combines three heterocycles (imidazole, benzothiazole, thiophene), whereas analogs in –3 feature one or two heterocyclic systems.
- The hydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., compounds in –3).
- The 5-chloro substituent on the thiophene ring may confer distinct electronic properties relative to unsubstituted thiophenes (e.g., ) or sulfonamide-linked chlorides ().
Target Compound vs. –3:
- Target Compound : Likely synthesized via sequential coupling of imidazole-propylamine, 4-methylbenzothiazole, and 5-chlorothiophene-2-carboxylic acid, followed by HCl salt formation. Chlorination may involve NCS (as in ) .
- : Uses amidine intermediates and KOtBu/THF for cyclization, with NCS for halogenation .
- : Relies on reflux in ethanol for hydrazine-thiadiazole formation and aqueous NaOH for cyclization .
- : Involves ethyl bromoacetate and triethylamine (TEA) in dichloromethane for sulfonamide functionalization .
Key Differences:
- The target’s synthesis likely requires multi-step functionalization of three heterocycles, contrasting with simpler one- or two-step protocols in –3.
- NCS-mediated chlorination () may parallel the introduction of the 5-chloro group in the target’s thiophene ring.
Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound improves bioavailability compared to neutral analogs.
- Chlorine position (thiophene vs. benzene) may influence electronic effects and binding affinity in biological targets.
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiophene coupling | DMF, K₂CO₃, RCH₂Cl, RT, 12 h | 65–78 | >95% | |
| Imidazole alkylation | Acetonitrile, reflux, 1–3 h | 72 | 90% | |
| Cyclization | POCl₃, 120°C, 5 h | 85 | 98% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. Key markers:
- IR Spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can researchers optimize the coupling reaction between the imidazole-propylamine and thiophene-carboxamide moieties?
Methodological Answer:
- By-Product Mitigation :
- Use slow addition of reagents to control exothermic reactions .
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aromatic rings are involved .
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side-product formation .
Q. Table 2: Optimization Strategies for Coupling Reactions
| Parameter | Optimization Approach | Outcome | Reference |
|---|---|---|---|
| Reaction Time | Reduced from 12 h to 4 h (microwave) | Yield ↑ 15% | |
| Catalyst | Pd(OAc)₂/XPhos | Side products ↓ 20% | |
| Solvent | DMA instead of DMF | Purity ↑ 98% |
Advanced: What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization :
- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability) using Z-score transformation .
- Mechanistic Studies : Perform in silico docking to correlate bioactivity with structural motifs (e.g., imidazole’s role in target binding) .
Advanced: What challenges arise in purification, and which chromatographic techniques are most effective?
Methodological Answer:
- Challenges :
- Solutions :
Q. Table 3: Purification Efficiency Comparison
| Technique | Purity Achieved | Recovery (%) | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | 99% | 80 | |
| Flash Chromatography | 95% | 70 |
Advanced: How to design stability studies for degradation pathways under varying pH/temperature?
Methodological Answer:
- Experimental Design :
- Analytical Methods :
Q. Table 4: Stability Study Parameters
| Condition | Degradation Products Identified | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 1 (40°C) | Hydrolyzed amide | 7 | |
| pH 13 (40°C) | Cleaved thiophene ring | 3 | |
| 60°C (solid) | No significant degradation | >30 |
Basic: What biological screening approaches are recommended for initial activity profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
